molecular formula C12H7ClF3NO2S B2412749 (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate CAS No. 341967-66-6

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate

Cat. No. B2412749
M. Wt: 321.7
InChI Key: YYEGSXXYCYNEGJ-UHFFFAOYSA-N
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Description

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate (CTTMB) is a trifluoromethylated benzoate derived from the thiazole ring system. It is an important synthetic intermediate used in the manufacture of pharmaceuticals and other specialty chemicals. CTTMB has a wide range of applications in the fields of medicinal chemistry, material science, and organic synthesis. It serves as a building block for a variety of compounds, including antibiotics, antifungals, and anti-inflammatory agents. CTTMB is also used as a precursor for the synthesis of other compounds, such as quinolones, thromboxanes, and prostaglandins.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of compounds with a 1,3-thiazol-2-yl substituent, similar to the structure of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate, has shown potential for biological activity. For instance, the synthesis of new 2-methyl-4(3H)-quinazolinones with chloro and thiazol substituents has been explored, indicating potential biological activity (Párkányi & Schmidt, 2000).

Crystal Structures and Molecular Interactions

  • Studies on similar trifluoromethyl-substituted compounds have detailed their crystal structures, providing insights into their molecular interactions, such as C-H...O interactions (Li et al., 2005). Another study focused on the crystal structure of a compound with a benzothiazole unit, providing valuable information about bond lengths and angles relevant to (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate derivatives (Aydın et al., 2002).

Antimicrobial Properties

  • Derivatives of thiazole, a core component of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate, have been studied for their antimicrobial properties. For example, new thiazol-5-yl derivatives exhibited significant in vitro antimicrobial activity against various microorganisms (Liaras et al., 2011).

Anticancer Properties

  • Thiazole-based compounds have also been investigated for their potential anticancer properties. Studies have synthesized new derivatives and evaluated their efficacy against various cancer cell lines, indicating the potential of thiazole compounds in cancer treatment (Ostapiuk et al., 2017).

Corrosion Inhibition

  • Thiazole derivatives, similar to the structural components of (2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate, have been explored as corrosion inhibitors. A study on benzothiazol-2-yl derivatives revealed their effectiveness in inhibiting corrosion in oil-well tubular steel (Yadav et al., 2015).

properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3NO2S/c13-11-17-5-9(20-11)6-19-10(18)7-2-1-3-8(4-7)12(14,15)16/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEGSXXYCYNEGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-1,3-thiazol-5-yl)methyl 3-(trifluoromethyl)benzoate

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